5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-16-4-6-18(7-5-16)21(22-23(30)29-24(32-22)25-17(2)26-29)28-14-12-27(13-15-28)19-8-10-20(31-3)11-9-19/h4-11,21,30H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRWXJBSQSCZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission. The compound exhibits inhibitory effects on these enzymes, potentially increasing acetylcholine levels.
Cellular Effects
In cellular contexts, this compound may influence various cellular processes. Its interactions with AChE and BChE could impact cell signaling pathways and gene expression related to cholinergic transmission
Biological Activity
The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.6 g/mol. Its structural features include a thiazole ring fused with a triazole moiety and a piperazine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 898368-34-8 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly through its piperazine moiety, which is known for its affinity towards serotonin and dopamine receptors. This interaction may lead to neuroprotective effects and potential therapeutic applications in neurological disorders.
Neuroprotective Effects
Research indicates that derivatives similar to this compound exhibit significant neuroprotective activity. In studies involving models of cerebral ischemia, compounds with similar structures have shown the ability to prolong survival times in animal models subjected to acute cerebral ischemia, suggesting their potential as neuroprotective agents .
Antimicrobial Activity
Some studies suggest that compounds containing the thiazolo-triazole framework demonstrate antimicrobial properties. The presence of the piperazine ring enhances their efficacy against various bacterial strains by potentially inhibiting key enzymatic pathways .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. For instance, derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of Alzheimer’s disease and other conditions .
Case Studies and Research Findings
- Neuroprotective Activity : A study demonstrated that similar compounds significantly reduced mortality rates in mice subjected to induced cerebral ischemia. The results indicated that these compounds could be developed as neuroprotective agents for stroke management .
- Antimicrobial Testing : In vitro studies have shown that compounds with the thiazolo-triazole structure exhibit antibacterial activity against several strains of bacteria. The IC50 values for these compounds were significantly lower compared to standard antibiotics .
- Enzyme Inhibition Profiles : Compounds similar to this one were tested for their ability to inhibit AChE and urease. The results indicated strong inhibitory effects with IC50 values in the low micromolar range, suggesting potential therapeutic applications .
Scientific Research Applications
Neurodegenerative Disorders
Research indicates that compounds containing piperazine and thiazole moieties have potential as adenosine A2A receptor antagonists , which are promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. These receptors play a significant role in modulating neurotransmitter release and neuronal excitability, making them attractive targets for drug development .
Antitumor Activity
The compound's structure suggests it may inhibit tumor growth by interfering with the signaling pathways involved in cancer cell proliferation. Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to induce apoptosis or inhibit angiogenesis .
Antidepressant Effects
Given its piperazine component, there is potential for this compound to exhibit antidepressant properties. Piperazine derivatives are known to interact with serotonin receptors, which are crucial in mood regulation. Preliminary studies suggest that modifications to the piperazine structure can enhance these effects .
Case Study 1: Neuroprotective Effects
A study published in Pharmaceuticals evaluated various thiazolo derivatives for their neuroprotective properties. The results indicated that certain compounds exhibited significant binding affinity to adenosine A2A receptors, which correlated with improved outcomes in neurodegenerative models .
Case Study 2: Antitumor Activity Assessment
In vitro studies assessed the cytotoxicity of thiazole derivatives on human cancer cell lines. The results demonstrated that compounds similar to 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibited IC50 values in the low micromolar range against several types of cancer cells, indicating promising antitumor activity .
Case Study 3: Antidepressant Screening
A recent investigation into the antidepressant potential of piperazine-containing compounds revealed that modifications to the piperazine structure enhanced their affinity for serotonin receptors. This suggests that similar modifications to the target compound could yield effective antidepressants .
Comparison with Similar Compounds
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (ChemSpider ID: 869344-07-0)
- Structural Differences :
- Piperazine substituent : 3-Chlorophenyl vs. 4-methoxyphenyl in the target compound.
- Aromatic group : 4-Ethoxy-3-methoxyphenyl vs. p-tolyl.
- The 4-ethoxy-3-methoxyphenyl substituent introduces steric bulk and polarity, which may reduce blood-brain barrier penetration relative to the lipophilic p-tolyl group .
Triazolone-Piperazine Derivatives (PF 43(1), 2017)
- Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Key Differences :
Thiazolo-Triazole Hybrids
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structural Features : Combines pyrazole and triazole-thiadiazole moieties.
- Biological Relevance :
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Comparison :
Halogen-Substituted Analogs
Isostructural Fluorophenyl Derivatives (Compounds 4 and 5, )
- Structural Data :
- Triclinic, P¯1 symmetry with two independent molecules per asymmetric unit.
- Fluorophenyl groups adopt perpendicular orientations, enhancing π-stacking interactions.
- Activity Implications :
Comparative Data Table
*Estimated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
